
Acide 5-hydroxytoluène-2,4-disulfonique
Vue d'ensemble
Description
5-Hydroxytoluene-2,4-disulphonic acid, also known as 5-Hydroxytoluene-2,4-disulphonic acid, is a useful research compound. Its molecular formula is C7H8O7S2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxytoluene-2,4-disulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxytoluene-2,4-disulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la protéase virale
L'acide 5-hydroxytoluène-2,4-disulfonique a été identifié comme une impureté dans le Policresulen, qui est un puissant inhibiteur de la protéase NS2B/NS3. Cette protéase est cruciale dans le cycle de vie du virus de la dengue, et le Policresulen s'est avéré efficace pour inhiber la réplication du virus DENV2 dans les cellules BHK-21 .
Réactif synthétique dans la sulfonation
Ce composé agit comme un réactif synthétique dans le processus de sulfonation d'autres composés, tels que le 2 et le 3-méthylphénol. La sulfonation est une étape clé dans la création de divers dérivés sulfonylés qui ont des applications dans les colorants, les pigments et les produits pharmaceutiques .
Recherche chimique et expérimentation
L'this compound est proposé à des fins expérimentales et de recherche, ce qui indique son rôle dans diverses activités de recherche et de développement chimiques. Il sert de matière première ou d'intermédiaire dans les projets de chimie synthétique .
Caractérisation des impuretés
Dans les produits pharmaceutiques, l'identification et la caractérisation des impuretés sont cruciales pour la sécurité des médicaments. En tant qu'impureté du Policresulen, l'identification de l'this compound contribue au contrôle de la qualité et à l'assurance des produits pharmaceutiques .
Détermination du poids moléculaire
Le poids moléculaire et la formule du composé sont utilisés dans les calculs de molarité et de dilution, qui sont fondamentaux dans la préparation de solutions pour les réactions chimiques et les formulations pharmaceutiques .
Sécurité et manipulation
Comprendre le profil de sécurité et les instructions de manipulation des produits chimiques est essentiel. Pour l'this compound, des directives spécifiques sont fournies pour garantir une utilisation sûre en laboratoire .
Mécanisme D'action
Target of Action
5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methylbenzene-1,3-disulfonic acid, is primarily a significant NS2B/NS3 protease inhibitor . The NS2B/NS3 protease plays a crucial role in the life cycle of certain viruses, including the Dengue virus (DENV2), by facilitating viral replication .
Mode of Action
This compound interacts with its target, the NS2B/NS3 protease, by acting as a competitive inhibitor . It binds to the active site of the protease, preventing the substrate from interacting with the enzyme and thus inhibiting its function . This interaction only marginally impacts the protease’s stability .
Biochemical Pathways
The inhibition of the NS2B/NS3 protease disrupts the replication of the DENV2 virus in cells . By preventing the protease from functioning, the compound interferes with the viral life cycle and inhibits the production of new virus particles .
Pharmacokinetics
Its effectiveness in inhibiting the denv2 virus in bhk-21 cells suggests that it can be absorbed and distributed to the site of action .
Result of Action
The primary result of the action of 5-Hydroxytoluene-2,4-disulphonic acid is the effective inhibition of DENV2 virus replication in BHK-21 cells . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus .
Analyse Biochimique
Biochemical Properties
5-Hydroxytoluene-2,4-disulphonic acid has been found to interact with the NS2B/NS3 protease, acting as a competitive inhibitor . This interaction affects the stability of the protease, albeit slightly .
Cellular Effects
In cellular studies, 5-Hydroxytoluene-2,4-disulphonic acid has been shown to effectively inhibit the replication of DENV2 virus in BHK-21 cells . This suggests that the compound may have significant effects on cellular processes, particularly those related to viral replication.
Molecular Mechanism
The molecular mechanism of 5-Hydroxytoluene-2,4-disulphonic acid involves its action as a competitive inhibitor of the NS2B/NS3 protease . By binding to this enzyme, the compound prevents it from carrying out its normal function, thereby inhibiting the replication of the DENV2 virus .
Propriétés
IUPAC Name |
4-hydroxy-6-methylbenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O7S2/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOGQDATFKUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165806 | |
| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15509-33-8 | |
| Record name | 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15509-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxytoluene-2,4-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


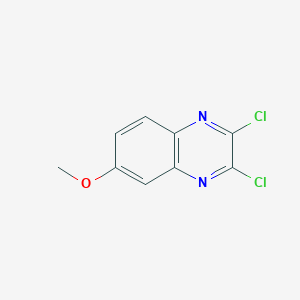

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)
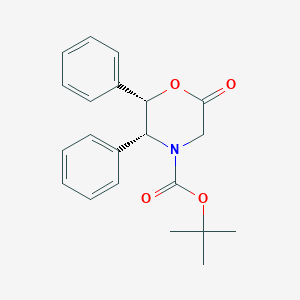


![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)

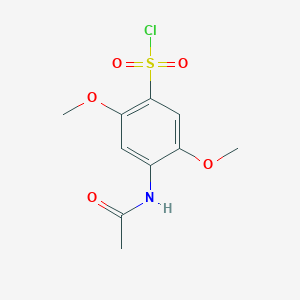
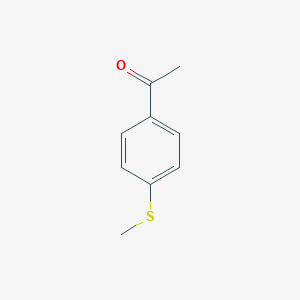
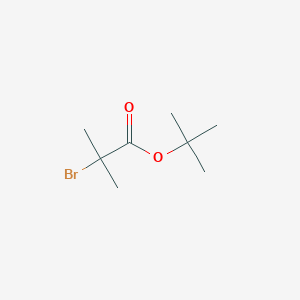
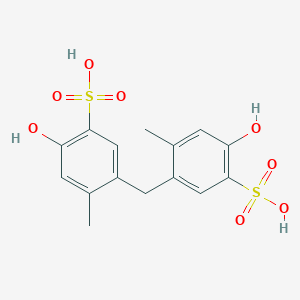

![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)
